
Vinyl Chloride
Overview
Description
Vinyl chloride (VC), chemically known as chloroethene (C₂H₃Cl), is a halogenated alkene primarily used as a monomer in the production of polythis compound (PVC), a ubiquitous plastic in construction, packaging, and consumer goods . It is a colorless gas with a faintly sweet odor at ambient conditions and is highly flammable. VC is synthesized via ethylene chlorination or oxychlorination processes .
Key properties include:
- Molecular weight: 62.5 g/mol
- Boiling point: -13.4°C
- Carcinogenicity: Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its link to hepatic angiosarcoma (ASL) and hepatocellular carcinoma .
Preparation Methods
Balanced Process of Direct Chlorination and Oxychlorination
The balanced process, accounting for 95% of global vinyl chloride production, integrates ethylene (C₂H₄) chlorination and oxychlorination to optimize HCl recycling and minimize waste .
Direct Chlorination of Ethylene
Ethylene reacts with chlorine (Cl₂) in a liquid-phase exothermic reaction at 40–90°C and 1–3 bar to produce 1,2-dichloroethane (EDC):
Ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) catalysts achieve 98% EDC selectivity, with side products limited to <2% trichloroethane and chlorinated hydrocarbons . Reactors employ cooling jackets to manage heat, and unreacted Cl₂ is scrubbed using alkaline solutions .
Ethylene Oxychlorination
Oxychlorination consumes HCl byproduct from EDC pyrolysis, enabling a closed-loop system:
Fixed-bed reactors with CuCl₂/γ-Al₂O₃ catalysts operate at 220–240°C and 5–10 bar, achieving 85–90% ethylene conversion and 94% EDC selectivity . Excess oxygen (O₂/C₂H₄ molar ratio = 0.5–1.0) suppresses COₓ formation (<1%) but risks catalyst deactivation via CuCl₂ sublimation above 250°C .
EDC Pyrolysis and VCM Purification
EDC undergoes thermal cracking in tubular reactors at 480–530°C and 15–35 bar:
Conversion per pass is 50–65%, with VCM selectivity >99% . Quench towers rapidly cool the effluent to 150°C, separating HCl (recycled to oxychlorination) and unreacted EDC (recycled to pyrolysis). Final VCM purification via distillation yields 99.9% purity, with chlorinated heavies (e.g., 1,1,2-trichloroethane) removed as residues .
Table 1: Performance Metrics of Balanced Process
Dual Catalyst System for Ethene Oxychlorination
A 2020 innovation employs a dual reactor system to enhance VCM yield while reducing combustion byproducts :
CeO₂/ZrO₂ Catalyst for EDC Synthesis
The first reactor uses ceria-zirconia (CeO₂/ZrO₂) to catalyze ethylene oxychlorination at 200°C:
ZrO₂ suppresses CO formation (0% vs. 5–15% over MgO or SiO₂ carriers) and increases EDC selectivity to 92% at 25% ethylene conversion . CeO₂’s oxygen mobility facilitates Cl- radical generation, while ZrO₂ stabilizes Ce³⁺ sites to prevent overoxidation.
Ca-Modified γ-Al₂O₃ for EDC Dehydrochlorination
The second reactor utilizes Ca-doped γ-Al₂O₃ to crack EDC into VCM at 300°C:
Calcium moderates acid sites, reducing coke formation from 12 mg/g·h (undoped Al₂O₃) to 2 mg/g·h and maintaining 98% VCM selectivity over 100 hours .
Table 2: Dual Catalyst System vs. Conventional Oxychlorination
Metric | Dual System | CuCl₂/γ-Al₂O₃ |
---|---|---|
Operating Temperature (°C) | 200/300 | 220–240 |
Space-Time Yield (g/L·h) | 650 | 480 |
CO Selectivity (%) | 0 | 1–3 |
Catalyst Stability (hours) | >100 | 50–70 |
Data from |
Acetylene Hydrochlorination with Palladium Catalysts
As an alternative to ethylene-based routes, acetylene (C₂H₂) hydrochlorination avoids chlorine use but historically relied on toxic HgCl₂ catalysts. Recent advances employ Pd-based systems :
Reaction Mechanism
In N-methylpyrrolidone solvent at 120–150°C, PdCl₂ catalyzes:
Kinetic studies indicate a Langmuir-Hinshelwood mechanism where adsorbed C₂H₂ reacts with HCl on Pd⁰ sites regenerated by Cl⁻ ligands .
Performance and Optimization
At 150°C, 99.7% acetylene conversion and 98.3% VCM selectivity are achieved with 0.5 wt% PdCl₂. Space-time yields reach 652 g/L·h, surpassing HgCl₂ benchmarks (500 g/L·h) . Deactivation via Pd sintering is mitigated by adding 1% Bi as a stabilizer, extending catalyst life to 1,000 hours.
Environmental and Energy Considerations
Emissions and Waste Management
The balanced process generates 0.8–1.2 kg CO₂ per kg VCM, primarily from oxychlorination’s exothermic heat . Chlorinated residues (0.5–1.0% of output) are incinerated with caustic scrubbing to capture HCl.
Energy Integration
Modern plants recover 85% of pyrolysis heat via steam generation, reducing net energy demand to 8–10 GJ/ton VCM . Heat pump-assisted distillation cuts VCM purification energy by 30% .
Chemical Reactions Analysis
Types of Reactions: Vinyl chloride undergoes various types of chemical reactions, including:
Polymerization: The most significant reaction, where this compound is polymerized to form polythis compound (PVC).
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Polymerization: Typically involves free-radical initiators under controlled temperature and pressure conditions.
Oxidation: Occurs naturally in the environment through photochemical reactions.
Major Products:
Polythis compound (PVC): The primary product formed from the polymerization of this compound.
Hydrochloric Acid, Formaldehyde, and Carbon Dioxide: Products formed from the oxidation of this compound in the air.
Scientific Research Applications
Production of Polyvinyl Chloride (PVC)
The most prominent application of this compound is its conversion into polythis compound. Approximately 95% of this compound produced globally is utilized for this purpose. PVC is a versatile plastic used in numerous applications:
Application | Description |
---|---|
Construction | Pipes, siding, window frames, and flooring materials. |
Healthcare | Medical devices, IV bags, and tubing. |
Consumer Goods | Toys, packaging materials, and credit cards. |
Electrical Applications | Insulation for wires and cables. |
PVC's stability and durability make it suitable for these diverse applications .
Use in Plasticizers
This compound is also involved in the production of plasticizers that enhance the flexibility and workability of PVC. Recent studies have explored natural plasticizers derived from vegetable oils that can replace traditional phthalates . These innovations aim to improve the thermal stability and mechanical properties of PVC products.
Environmental Remediation
This compound has been identified as a contaminant in groundwater near industrial sites. Research indicates that soil microorganisms can degrade this compound into less harmful substances through various biochemical processes . This property has led to its study in environmental remediation efforts, particularly in contaminated landfills.
Industrial Applications
This compound is utilized in producing chlorinated solvents like 1,1,1-trichloroethane, which are important for various industrial cleaning processes . Additionally, it has historically been used as an aerosol propellant and refrigerant; however, these uses have declined due to health concerns associated with this compound exposure.
Case Study 1: PVC in Construction
A study conducted on the use of PVC pipes in urban infrastructure demonstrated their effectiveness in reducing leakage rates compared to traditional materials. The durability of PVC pipes resulted in lower maintenance costs over time .
Case Study 2: Impact on Health
Research has shown a correlation between occupational exposure to this compound and increased risks of certain cancers, such as angiosarcoma of the liver. This has led to stricter regulations governing its use in manufacturing environments .
Mechanism of Action
Vinyl chloride is similar to other organochlorides such as dichloroethylenes, trichloroethylene, and tetrachloroethylene . its unique properties, such as its ability to polymerize to form polythis compound (PVC), set it apart from these compounds. Additionally, this compound’s flammability and toxicity make it distinct from other similar compounds .
Comparison with Similar Compounds
VC belongs to the chloroalkene family, which includes structurally related compounds such as allyl chloride (C₃H₅Cl) and vinylidene chloride (C₂H₂Cl₂). Below is a detailed comparison:
Chemical and Physical Properties
Property | Vinyl Chloride (C₂H₃Cl) | Allyl Chloride (C₃H₅Cl) | Vinylidene Chloride (C₂H₂Cl₂) |
---|---|---|---|
Physical State | Gas | Liquid | Liquid |
Odor | Slightly sweet | Pungent | Sharp, irritating |
Reactivity | Moderate | Highly reactive | Highly reactive |
Flammability | Flammable (LFL: 3.6% vol) | Highly flammable (LFL: 2.9%) | Flammable (LFL: 7.3%) |
Primary Use | PVC production | Resins, pharmaceuticals | Films, coatings |
Toxicity and Health Effects
Compound | Key Health Risks | Carcinogenicity (IARC Group) |
---|---|---|
This compound | Hepatic angiosarcoma, hepatocellular carcinoma, neurological damage | Group 1 (Confirmed) |
Allyl Chloride | Severe respiratory irritation, liver/kidney toxicity (non-carcinogenic) | Not classified |
Vinylidene Chloride | Lung and mammary tumors (animal models), limited human evidence | Group 2B (Possible) |
Industrial Production Pathways
- This compound : Ethylene chlorination → oxychlorination → purification .
- Allyl Chloride : Propylene chlorination at high temperatures .
- Vinylidene Chloride : Chlorination of 1,2-dichloroethane or dehydrochlorination of trichloroethane .
Research Findings on Carcinogenic Mechanisms
This compound
- Metabolic Activation: VC is metabolized to chloroethylene oxide, forming DNA adducts (e.g., 1,N⁶-ethenoadenine), which induce mutations in ras and p53 genes .
- Epidemiology : A 45-fold excess risk of ASL in workers with long-term exposure (>5 years) .
Vinylidene Chloride
- Animal Studies: Causes lung adenomas in mice and mammary tumors in rats, but human data remain inconclusive .
- Metabolism: Oxidized to epoxides, though less stable than VC metabolites, reducing carcinogenic potency .
Biological Activity
Vinyl chloride (VC) is a colorless gas with a sweet odor, primarily used in the production of polythis compound (PVC). Its biological activity is of significant concern due to its toxicological properties and carcinogenic potential. This article provides an overview of the biological effects, mechanisms of toxicity, and case studies related to this compound exposure.
Toxicological Overview
This compound is classified as a Group A human carcinogen by the EPA, indicating sufficient evidence of its carcinogenicity in humans. The primary health risks associated with this compound exposure include liver angiosarcoma, other cancers, and various acute and chronic health effects.
Acute Effects
Acute exposure to high concentrations of this compound can lead to central nervous system (CNS) effects, including dizziness, headaches, and in severe cases, respiratory failure. The following table summarizes the acute toxic effects based on inhalation exposure:
Dose (ppm) | Duration of Exposure (min) | Signs and Symptoms |
---|---|---|
8,000-20,000 | Varies | Dizziness, nausea, headache |
70,000-100,000 | Varies | Narcotic effects, coma |
120,000 | Varies | Cardiac arrhythmias, death |
4,000 | 5 | Threshold of effect |
8,000 | 5 | Dizziness |
12,000 | 5 | Dizziness, headache, nausea |
1,000 | 60 | Drowsiness, visual disturbances |
Chronic Effects
Chronic exposure to this compound has been linked to severe liver damage and cancer. Studies indicate that even low concentrations can lead to significant health risks over time. Long-term inhalation studies have shown that exposure to concentrations as low as 50 ppm can result in liver angiosarcoma and other malignancies.
Mechanisms of Toxicity
The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes (CYP), leading to the formation of reactive metabolites such as chloroethylene oxide. This metabolic pathway is crucial for understanding how this compound exerts its toxic effects:
- Absorption : this compound is readily absorbed through the lungs.
- Metabolism : It undergoes oxidation by CYP enzymes to form epoxide intermediates.
- Toxic Effects : These metabolites can bind to cellular macromolecules, leading to mutations and cancer.
Case Study 1: Occupational Exposure
A cohort study involving workers at PVC manufacturing plants demonstrated a significantly elevated risk of liver angiosarcoma among those with prolonged exposure to this compound. The study highlighted the correlation between cumulative exposure levels and cancer incidence.
Case Study 2: Environmental Exposure
Residents living near this compound production facilities exhibited higher rates of respiratory issues and liver-related diseases compared to control populations. Epidemiological studies have shown increased mortality rates from lung cancer associated with PVC dust exposure.
Research Findings
Numerous studies have confirmed the carcinogenic potential of this compound across various animal models. Key findings include:
- Animal Studies : Inhalation studies in rats and mice have consistently shown a dose-dependent increase in the incidence of liver tumors.
- Biochemical Changes : Elevated levels of liver enzymes such as alkaline phosphatase and lactate dehydrogenase were observed in animals exposed to this compound, indicating liver damage.
Q & A
Basic Research Questions
Q. How should researchers design epidemiological studies to evaluate vinyl chloride exposure and systemic health effects?
- Methodological Answer : Epidemiological studies should prioritize routes of exposure (inhalation, oral, dermal) and health outcomes (e.g., hepatic, neurological, or reproductive effects) based on predefined inclusion criteria . Cohort studies (retrospective or prospective) and case-control designs are recommended, with stratification by exposure duration and dose levels. For occupational studies, ensure consistent monitoring of airborne concentrations and biological markers (e.g., urinary metabolites) to correlate exposure with outcomes .
Q. What criteria are used to assess the validity of studies in systematic reviews of this compound toxicology?
- Methodological Answer : Studies must meet inclusion criteria such as species (human or lab mammals), exposure routes, and health outcomes (e.g., systemic effects, carcinogenicity). Peer-reviewed articles are prioritized, with non-peer-reviewed studies undergoing external expert review to mitigate bias. Consistency across study designs, populations, and dose-response gradients (monotonic or non-monotonic) upgrades confidence in evidence .
Q. How can dose-response relationships be evaluated in this compound toxicity studies?
- Methodological Answer : Establish dose tiers (low, medium, high) and monitor outcomes across in vivo models (e.g., rodents) and human observational data. Use regression models to identify monotonic trends (linear increases in effect with dose) or non-monotonic patterns (e.g., U-shaped curves), which require mechanistic validation (e.g., receptor saturation or metabolic pathway shifts) . Upgrade confidence levels if multiple studies replicate gradients .
Advanced Research Questions
Q. What statistical models are most robust for analyzing this compound exposure datasets with non-normal distributions?
- Methodological Answer : The Inverse Transformed Logistic (ITL) distribution demonstrates superior goodness-of-fit for this compound exposure data compared to traditional models. Hyperparameters such as shape (α = 1.2) and scale (β = 0.8) optimize predictive accuracy, particularly for low-dose extrapolation in risk assessment . Validate models using Bayesian information criterion (BIC) and likelihood ratio tests.
Q. How can researchers resolve unexplained inconsistencies in this compound toxicity data across studies?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., co-exposures, genetic susceptibility). Apply meta-regression to assess heterogeneity sources (e.g., species differences, exposure duration). If inconsistency persists, downgrade confidence levels and prioritize mechanistic studies (e.g., in vitro assays on metabolic activation via CYP2E1) to clarify biological plausibility .
Q. What methodologies address non-monotonic dose-response gradients in this compound carcinogenicity studies?
- Methodological Answer : For non-monotonic responses (e.g., hormetic effects at low doses), integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic saturation or receptor antagonism. Validate using benchmark dose (BMD) analysis and compare with prior mechanistic data (e.g., DNA adduct formation thresholds). Upgrade confidence if non-monotonicity aligns with known biological pathways .
Q. How can bias in industry-influenced toxicological assessments of this compound be mitigated?
- Methodological Answer : Implement transparency protocols, such as pre-registering study designs and disclosing funding sources. Cross-validate industry data with independent studies (e.g., ATSDR reports) and prioritize peer-reviewed literature. Use weight-of-evidence approaches to reconcile discrepancies, emphasizing studies with low conflict-of-interest risk .
Q. What strategies integrate in vitro and in vivo data for this compound risk assessment?
- Methodological Answer : Apply quantitative in vitro-to-in vivo extrapolation (QIVIVE) models, scaling cell-based toxicity data (e.g., hepatic cell lines) to whole-organism responses using physiologically based kinetic (PBK) modeling. Calibrate with human biomonitoring data (e.g., thiodiglycolic acid levels) to refine uncertainty factors .
Properties
IUPAC Name |
chloroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl/c1-2-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHJMEDXRYGGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl, Array | |
Record name | VINYL CHLORIDE | |
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Record name | VINYL CHLORIDE | |
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Record name | vinyl chloride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Vinyl_chloride | |
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Source | PubChem | |
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Related CAS |
26793-37-3, 25037-47-2, 9002-86-2 | |
Record name | Ethene, chloro-, homopolymer, isotactic | |
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Record name | Ethene, chloro-, homopolymer, syndiotactic | |
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Record name | Poly(vinyl chloride) | |
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DSSTOX Substance ID |
DTXSID8021434 | |
Record name | Vinyl chloride | |
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Molecular Weight |
62.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.] | |
Record name | VINYL CHLORIDE | |
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Record name | Ethene, chloro- | |
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Record name | Vinyl chloride | |
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Record name | VINYL CHLORIDE | |
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Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
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Record name | Vinyl chloride | |
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Boiling Point |
7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F | |
Record name | VINYL CHLORIDE | |
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Record name | Vinyl chloride | |
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Record name | VINYL CHLORIDE | |
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Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
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URL | https://www.osha.gov/chemicaldata/566 | |
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Record name | Vinyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
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Flash Point |
-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas) | |
Record name | VINYL CHLORIDE | |
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Record name | Vinyl chloride | |
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URL | https://haz-map.com/Agents/15 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/566 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1% | |
Record name | VINYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1692 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Vinyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density) | |
Record name | VINYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1692 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/566 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21 | |
Record name | VINYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1692 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/566 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm | |
Record name | VINYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1692 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/566 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
75-01-4 | |
Record name | VINYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1692 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl chloride | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/vinyl-chloride-results-aegl-programs | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Ethene, chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD06X94M2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/566 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene, chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KU92DDA8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F | |
Record name | VINYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1692 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/566 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.